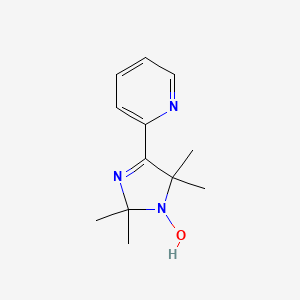![molecular formula C16H14N2OS B5696047 5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)
5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTMO and has a molecular formula of C16H14N2OS.
Wirkmechanismus
The mechanism of action of MPTMO is not fully understood. However, studies have suggested that MPTMO may act as an inhibitor of tubulin polymerization, which is essential for cell division. This inhibition leads to the arrest of the cell cycle and ultimately cell death.
Biochemical and Physiological Effects:
MPTMO has been shown to have significant biochemical and physiological effects. Studies have suggested that MPTMO may induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. MPTMO has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
MPTMO has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in common organic solvents. MPTMO is also stable under normal laboratory conditions. However, MPTMO has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. Additionally, MPTMO has low water solubility, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MPTMO. One potential direction is the development of MPTMO-based materials with unique properties for applications in various fields such as electronics, optics, and energy storage. Another potential direction is the study of MPTMO as a potential anticancer agent and the development of MPTMO-based drugs for cancer treatment. Further research is also needed to fully understand the mechanism of action of MPTMO and its potential applications in various fields.
In conclusion, MPTMO is a promising compound with potential applications in various fields. Its synthesis method is relatively easy, and it has significant biochemical and physiological effects. Future research on MPTMO may lead to the development of novel materials and drugs with unique properties and applications.
Synthesemethoden
The synthesis of MPTMO involves the reaction of 4-methylbenzenethiol with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields MPTMO as a white solid.
Wissenschaftliche Forschungsanwendungen
MPTMO has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, MPTMO has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic electronics, MPTMO has been used as a dopant for the synthesis of organic light-emitting diodes (OLEDs) with enhanced performance. In medicinal chemistry, MPTMO has been studied for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
5-[(4-methylphenyl)sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-7-9-14(10-8-12)20-11-15-17-16(18-19-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCWADOTFKCLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Methylphenyl)sulfanyl]methyl}-3-phenyl-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5695971.png)


![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)


![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)

